molecular formula C15H13ClN4OS B2639012 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-chlorobenzamide CAS No. 1448122-07-3

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-chlorobenzamide

Cat. No.: B2639012
CAS No.: 1448122-07-3
M. Wt: 332.81
InChI Key: JPCDKHOYZWQKQK-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-Pyrazol-1-yl)thiazol-4-yl)ethyl)-2-chlorobenzamide is a synthetic hybrid heterocycle designed for research applications in medicinal chemistry. Its structure integrates a benzamide core with a 1H-pyrazole-linked thiazole moiety, a combination frequently investigated for developing multi-target therapeutic agents . The 1H-pyrazole and thiazole rings are privileged scaffolds in drug discovery, both independently and in combination, noted for their broad spectrum of biological activities . Pyrazole derivatives are extensively studied for anti-inflammatory, antimicrobial, and anticancer properties , while thiazole-containing compounds are known to act as potent inhibitors of various kinases and other enzymatic targets . Specifically, molecular hybrids containing both pyrazole and thiazole units have demonstrated significant potential as dual inhibitors of key oncogenic targets, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) . Such compounds are of high interest in oncology research for their ability to suppress carcinogenic progress and induce apoptosis in cancer cell lines . Furthermore, the structural framework of this compound suggests potential for application in antimicrobial research, as novel pyrazolyl-thiazole derivatives have shown good-to-moderate activity against various bacterial and fungal strains . This product is intended for research purposes to further explore these mechanisms and applications. It is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-chloro-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4OS/c16-13-5-2-1-4-12(13)14(21)17-8-6-11-10-22-15(19-11)20-9-3-7-18-20/h1-5,7,9-10H,6,8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCDKHOYZWQKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-chlorobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting from hydrazine and a 1,3-dicarbonyl compound, the pyrazole ring is formed through cyclization.

    Thiazole Ring Formation: The pyrazole intermediate is then reacted with a thioamide and an α-haloketone to form the thiazole ring.

    Linking the Rings: The thiazole-pyrazole intermediate is then linked to the 2-chlorobenzamide moiety through a nucleophilic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzamide moiety can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like palladium on carbon with hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or thiols.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activities.

    Biological Studies: It can be used to study the interaction of thiazole and pyrazole rings with biological targets.

    Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-chlorobenzamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The thiazole and pyrazole rings may facilitate binding to these targets, potentially inhibiting or activating specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with derivatives reported in recent patents and pharmacological studies. Below is a detailed analysis of its similarities and distinctions:

Structural Analogues from Patent Literature

Example 51 (EP Application 2024) :
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl)pyrrolidine-2-carboxamide

  • Key Differences :
    • Core Structure : Example 51 employs a pyrrolidine-carboxamide scaffold, whereas the target compound lacks a cyclic amide backbone.
    • Substituents : The patent compound features a 4-methylthiazol-5-yl group, contrasting with the pyrazole-substituted thiazole in the target molecule.
    • Linker : A benzyl linker in Example 51 vs. an ethyl chain in the target compound, impacting flexibility and spatial orientation.

Example 52 (EP Application 2024): (2S,4R)-4-hydroxy-1-((2S,3S)-3-hydroxy-2-(4-methylpentanamido)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

  • Key Differences :
    • Functional Groups : Example 52 includes additional hydroxyl and 4-methylpentanamido groups, enhancing hydrophilicity and hydrogen-bonding capacity compared to the chloroaromatic system in the target compound.

Physicochemical and Electronic Properties

Hypothetical comparisons based on computational modeling (e.g., Multiwfn software ) highlight:

Property Target Compound Example 51 Example 52
Molecular Weight ~375 g/mol (estimated) ~630 g/mol ~665 g/mol
logP ~3.2 (moderate lipophilicity) ~2.8 (lower due to hydroxyl) ~2.5 (higher polarity)
Hydrogen Bond Donors 1 (amide NH) 3 (amide NH, hydroxyl) 4 (amide NH, two hydroxyls)
Electrostatic Potential Strong negative charge on pyrazole N Delocalized charge on thiazole Polar regions near hydroxyls
  • In contrast, the methylthiazole in patent examples exhibits less pronounced electron-withdrawing effects .

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